molecular formula C15H20N2O2 B1288462 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 1169699-64-2

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Número de catálogo B1288462
Número CAS: 1169699-64-2
Peso molecular: 260.33 g/mol
Clave InChI: MUFUADWIRPMDDB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic lactam that has been investigated for its potential pharmacological properties. In particular, it has been prepared and screened for antihypertensive activity. The compound is part of a larger family of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which have been synthesized for this purpose .

Synthesis Analysis

The synthesis of these compounds involves the preparation of 9-substituted derivatives. For instance, the parent compound, 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, was found to be the most potent antihypertensive agent in the series. The synthesis process allows for the introduction of various substituents at the 9 position, which can significantly affect the biological activity of the compounds .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a spirocyclic framework that incorporates a lactam ring. The presence of the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one moiety is crucial for the observed biological activity. The substitution pattern on the spirolactam ring, particularly at the 9 position, is a key determinant of the pharmacological profile of these molecules .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through the aminomethylation reaction. For example, the aminomethylation of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride with primary aliphatic amines and formaldehyde leads to the formation of 7-substituted 1'-benzyl-2,4-dioxo-1H,5H-spiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives. This reaction demonstrates the potential for further chemical modification and diversification of the spirocyclic lactam scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their spirocyclic structure and the nature of the substituents. The antihypertensive activity of these compounds, particularly compound 21, is attributed to peripheral alpha 1-adrenoceptor blockade. The activity profile suggests that these compounds have the potential to interact with biological targets in a manner that is sensitive to their three-dimensional conformation and chemical functionality .

Aplicaciones Científicas De Investigación

Antihypertensive Applications

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has been studied for its potential antihypertensive properties. Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones showed significant antihypertensive activity in spontaneously hypertensive rats. These compounds, particularly 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, demonstrated potency predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

CCR5 Antagonist for Antiviral Activities

The compound has been explored in the synthesis of CCR5 antagonists, which are significant in antiviral activities. A study identified a potent, selective, and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist, indicating its potential in antiviral therapies (Yang et al., 2009).

Treatment of Various Disorders

1,9-Diazaspiro[5.5]undecane-containing compounds have been proposed for treating a range of disorders, including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. Their biological activity and synthesis have been a subject of extensive study (Blanco‐Ania et al., 2017).

Soluble Epoxide Hydrolase Inhibition for Chronic Kidney Diseases

1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, a class of compounds including 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, have been identified as potent soluble epoxide hydrolase inhibitors. They show promise as orally active agents for treating chronic kidney diseases (Kato et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name

9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14-11-19-15(12-16-14)6-8-17(9-7-15)10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFUADWIRPMDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)CO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608346
Record name 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

CAS RN

1169699-64-2
Record name 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of compound 398 (41.9 g, 141 mmol) in tetrahydrofuran (300 mL) was added potassium tert-butoxide (31.8 g, 283 mmol), portionwise over 40 minutes. After 3.5 hours of stirring at room temperature, the reaction was concentrated in vacuo. The residue was diluted with DCM and water, and then neutralized with 3N HCl. The remaining solids were filtered off and the filtrate was concentrated to an oil. The residue was taken up in hot ethanol (100 mL). After allowing the solution to cool to ˜45° C., the salts were filtered off, and the filtrate was concentrated to a brown solid. The crude material was purified by flash chromatography (0-20% methanol in DCM with 1% NH4OH) to give compound 399 as an orange solid (22.8 g, 62%). LCMS-ESI (POS), M/Z, M+1: Found 261.1, Calculated 261.1.
Quantity
41.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 2
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 3
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 4
Reactant of Route 4
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 5
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 6
Reactant of Route 6
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Citations

For This Compound
2
Citations
加藤祐子 - 2014 - tsukuba.repo.nii.ac.jp
Motivated by the expected beneficial effects of sEH inhibitors as described in Chapter 1, I began to search for sEH inhibitors to serve as agents for treating hypertension without causing …
Number of citations: 3 tsukuba.repo.nii.ac.jp
加藤, 祐子, 活性相関と合成 - (No Title), 2014 - core.ac.uk
Motivated by the expected beneficial effects of sEH inhibitors as described in Chapter 1, I began to search for sEH inhibitors to serve as agents for treating hypertension without causing …
Number of citations: 0 core.ac.uk

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.